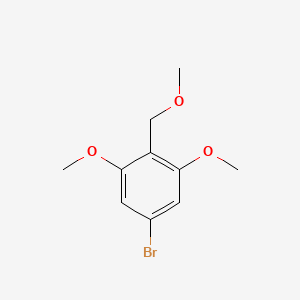
4,4,5,5-Tetramethyl-2-(5-methyl-2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(5-methyl-2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane is a boron-containing organic compound. Compounds of this type are often used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boron atom makes these compounds valuable intermediates in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(5-methyl-2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable dihydrofuran derivative with a boron-containing reagent. Commonly, this might involve the use of boronic acids or boronate esters under conditions that facilitate the formation of the dioxaborolane ring.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5-Tetramethyl-2-(5-methyl-2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boron atom can be substituted with other functional groups, making it a versatile intermediate in organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield boronic acids, while substitution reactions could produce a wide range of functionalized organic compounds.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-(5-methyl-2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research into boron-containing compounds for therapeutic uses, such as in boron neutron capture therapy (BNCT).
Industry: Utilized in the production of materials with specific properties, such as polymers or advanced materials.
Wirkmechanismus
The mechanism by which 4,4,5,5-Tetramethyl-2-(5-methyl-2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable covalent bonds with oxygen, nitrogen, and carbon atoms, making it a versatile component in chemical reactions. The specific pathways involved depend on the context in which the compound is used, such as in catalysis or as a reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(5-methyl-2,3-dihydrofuran-3-yl)-1,3,2-dioxaborolane
Uniqueness
The uniqueness of 4,4,5,5-Tetramethyl-2-(5-methyl-2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane lies in its specific structure, which imparts distinct reactivity and properties. The presence of the 5-methyl-2,3-dihydrofuran-4-yl group provides unique steric and electronic effects that can influence the compound’s behavior in chemical reactions.
Eigenschaften
Molekularformel |
C11H19BO3 |
|---|---|
Molekulargewicht |
210.08 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-(5-methyl-2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H19BO3/c1-8-9(6-7-13-8)12-14-10(2,3)11(4,5)15-12/h6-7H2,1-5H3 |
InChI-Schlüssel |
JUQCLKZAHDRORK-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(OCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



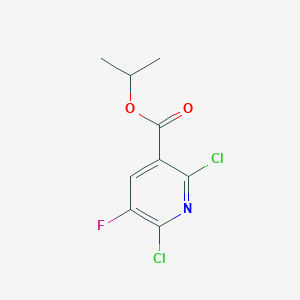
![Methyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate](/img/structure/B13985611.png)
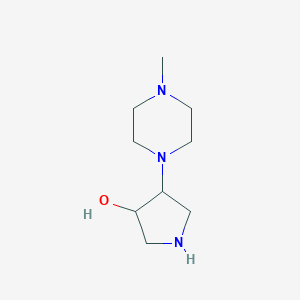
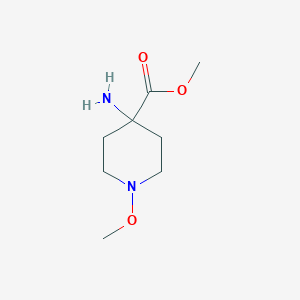
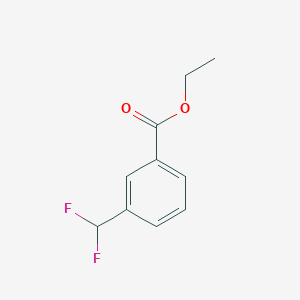
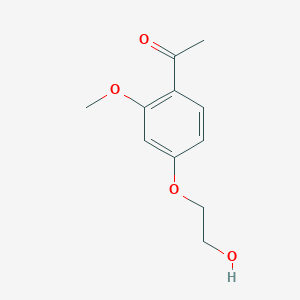
![1-Chloro-4-{[(trichloromethyl)disulfanyl]methyl}benzene](/img/structure/B13985648.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B13985655.png)
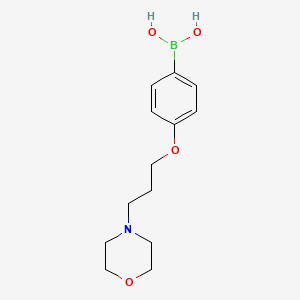
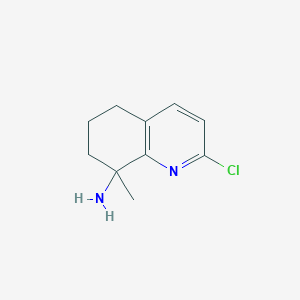
![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-[(triphenylmethoxy)methyl]-](/img/structure/B13985668.png)
